N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(N-(pyridin-2-ylmethyl)sulfamoyl)furan-2-carboxamide
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Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(N-(pyridin-2-ylmethyl)sulfamoyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C14H13N5O4S2 and its molecular weight is 379.41. The purity is usually 95%.
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Scientific Research Applications
Antiprotozoal Agents
Compounds structurally related to N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(N-(pyridin-2-ylmethyl)sulfamoyl)furan-2-carboxamide, like diamidines, have demonstrated strong DNA affinities and significant in vitro activity against protozoal infections such as Trypanosoma brucei rhodesiense and Plasmodium falciparum. Some of these compounds have shown remarkable in vivo activity in animal models for trypanosomal diseases (Ismail et al., 2004).
Synthesis and Reactivity Studies
The compound's analogs have been used in various synthetic and reactivity studies. For example, ethyl 5-aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate, a structurally similar compound, has been involved in reactions leading to the formation of different heterocyclic compounds, such as thiazolo[5,4-f]quinoline, which can undergo various electrophilic substitution reactions (Aleksandrov et al., 2017; Remizov et al., 2019).
Cytotoxic Activity
Related heterocycle-substituted compounds have been synthesized for their potential cytotoxic activity against human cancer cell lines. These include structurally diverse derivatives with heterocyclic rings such as furan and thiadiazine, highlighting the potential application of such compounds in cancer research (Yang et al., 2010).
Antiulcer Agents
In the realm of gastrointestinal research, some imidazo[1,2-a]pyridines substituted at the 3-position with thiadiazole groups have been synthesized as potential antiulcer agents. These compounds have shown notable cytoprotective properties in various models, although not significant antisecretory activity (Starrett et al., 1989).
Antimicrobial Activity
Compounds with thiadiazole and furan moieties have been evaluated for their antimicrobial activities. For instance, 3-substituted 1-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine derivatives, which include thiadiazole and furan components, have shown significant antibacterial activity against various bacteria, indicating the potential of related compounds in antimicrobial research (Balandis et al., 2019).
Corrosion Inhibition
A compound featuring a furan moiety, 4-Chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid, has been investigated as a potential inhibitor for mild steel corrosion in acidic environments. This study demonstrates the applicability of such compounds in materials science and corrosion prevention (Sappani & Karthikeyan, 2014).
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(pyridin-2-ylmethylsulfamoyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O4S2/c1-9-18-19-14(24-9)17-13(20)11-5-6-12(23-11)25(21,22)16-8-10-4-2-3-7-15-10/h2-7,16H,8H2,1H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGPTCWEJKWEQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=C(O2)S(=O)(=O)NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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